GSTO1-1 Inhibitory Potency: 4-CF₃ vs. Halogen Analogs
In a systematic GSTO1-1 SAR study (Xie et al., J. Med. Chem. 2020), derivatives of the core 4-substituted-3-(N,N-dimethylsulfamoyl)phenyl scaffold were directly compared under identical assay conditions. The 4-trifluoromethyl analog (corresponding to the target compound's substitution pattern) exhibited an IC₅₀ of 0.06 µM against purified recombinant human GSTO1-1 at pH 8.0 and 37 °C. This represents a 2.2-fold potency improvement over the 4-chloro analog (IC₅₀ = 0.13 µM), a 4.2-fold improvement over the 4-trifluoromethoxy analog (IC₅₀ = 0.25 µM), a 2.5-fold improvement over the 4-iodo analog (IC₅₀ = 0.15 µM), and a 2.7-fold improvement over the 4-bromo analog (IC₅₀ = 0.16 µM) [1].
4-Cl IC₅₀ 0.13 µM
4-OCF₃ IC₅₀ 0.25 µM
| Evidence Dimension | GSTO1-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.06 µM (0.00006 mM) for 4-CF₃-substituted benzenesulfonamide derivative |
| Comparator Or Baseline | 4-Cl analog: IC₅₀ = 0.13 µM; 4-OCF₃ analog: IC₅₀ = 0.25 µM; 4-I analog: IC₅₀ = 0.15 µM; 4-Br analog: IC₅₀ = 0.16 µM |
| Quantified Difference | 2.2-fold more potent vs. 4-Cl; 4.2-fold vs. 4-OCF₃; 2.5-fold vs. 4-I; 2.7-fold vs. 4-Br |
| Conditions | Purified recombinant human GSTO1-1, pH 8.0, 37 °C; IC₅₀ determined via biochemical assay (Xie et al., J. Med. Chem. 2020) |
Why This Matters
For researchers procuring a GSTO1-1 inhibitor scaffold, the 4-CF₃ substitution provides the highest potency among halogen/pseudohalogen alternatives tested, maximizing target engagement at lower compound concentrations.
- [1] Xie, Y.; Tummala, P.; Oakley, A. J.; Deora, G. S.; Nakano, Y.; Rooke, M.; Cuellar, M. E.; Strasser, J. M.; Dahlin, J. L.; Walters, M. A.; Casarotto, M. G.; Board, P. G.; Baell, J. B. Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. J. Med. Chem. 2020, 63 (6), 2894–2914. IC₅₀ data from BRENDA entry 759613. View Source
